molecular formula C17H19N5 B5794735 4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B5794735
M. Wt: 293.4 g/mol
InChI Key: NOFDEZRNBGBDDD-UHFFFAOYSA-N
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Description

4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the suppression of cell cycle progression, specifically halting the transition from the G1 phase to the S phase . This leads to a decrease in cell proliferation, particularly in cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on tumor growth and development .

Pharmacokinetics

The compound’s bioavailability would also be influenced by factors such as its stability, solubility, and resistance to metabolic degradation .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound disrupts the cell cycle, leading to a decrease in cell proliferation . This can result in the suppression of tumor growth in cancer cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine stands out due to its specific substitution pattern, which may enhance its biological activity and selectivity compared to other similar compounds. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-13-7-9-21(10-8-13)16-15-11-20-22(17(15)19-12-18-16)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDEZRNBGBDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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